Cas no 78376-99-5 (trans-2-(Trifluoromethyl)cyclopropanecarboxylic Acid)

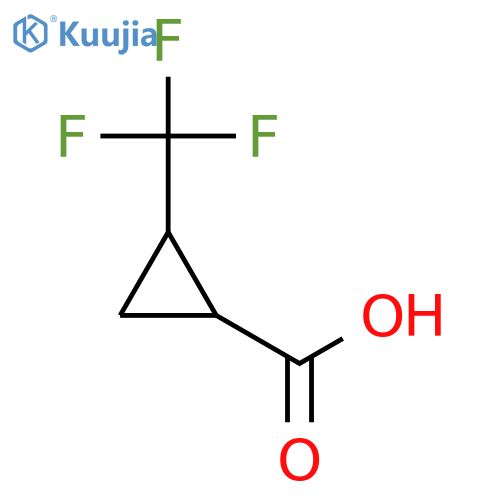

78376-99-5 structure

商品名:trans-2-(Trifluoromethyl)cyclopropanecarboxylic Acid

CAS番号:78376-99-5

MF:C5H5F3O2

メガワット:154.087212324142

MDL:MFCD18027181

CID:1792053

PubChem ID:13379936

trans-2-(Trifluoromethyl)cyclopropanecarboxylic Acid 化学的及び物理的性質

名前と識別子

-

- Cyclopropanecarboxylic acid, 2-(trifluoromethyl)-, trans-

- (+/-)-trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid

- trans-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

- MFCD29048937

- GSNLYQDUCHEFFQ-PWNYCUMCSA-N

- AKOS016015491

- DB-145619

- EN300-268472

- MFCD18027181

- (1R,2R)-2-(Trifluoromethyl)cyclopropanecarboxylic acid

- (1R,2R)-2-(Trifluoromethyl)cyclopropane-1-carboxylicacid

- TRANS-2-(TRIFLUOROMETHYL)CYCLOPROPANECARBOXYLIC ACID

- 78376-99-5

- rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

- EN300-245139

- AT11287

- CS-0170883

- (1R,2R)-2-(TRIFLUOROMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID

- SCHEMBL24806528

- 1932455-67-8

- AS-37506

- trans-2-(Trifluoromethyl)cyclopropanecarboxylic Acid

-

- MDL: MFCD18027181

- インチ: InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H,9,10)/t2-,3-/m1/s1

- InChIKey: GSNLYQDUCHEFFQ-PWNYCUMCSA-N

- ほほえんだ: C1[C@H]([C@@H]1C(F)(F)F)C(=O)O

計算された属性

- せいみつぶんしりょう: 154.02416388g/mol

- どういたいしつりょう: 154.02416388g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

trans-2-(Trifluoromethyl)cyclopropanecarboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D605603-5G |

trans-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |

78376-99-5 | 97% | 5g |

$2165 | 2024-07-21 | |

| Enamine | EN300-245139-10.0g |

rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |

78376-99-5 | 95% | 10.0g |

$4401.0 | 2024-06-19 | |

| Enamine | EN300-245139-0.05g |

rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |

78376-99-5 | 95% | 0.05g |

$187.0 | 2024-06-19 | |

| eNovation Chemicals LLC | Y1104697-1g |

trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid |

78376-99-5 | 95% | 1g |

$1300 | 2024-07-23 | |

| Enamine | EN300-245139-500mg |

rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, trans |

78376-99-5 | 95.0% | 500mg |

$870.0 | 2022-10-09 | |

| Enamine | EN300-245139-10000mg |

rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, trans |

78376-99-5 | 95.0% | 10g |

$4791.0 | 2022-10-09 | |

| Enamine | EN300-245139-5g |

rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |

78376-99-5 | 95% | 5g |

$2400.0 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241523-250mg |

(1R,2R)-2-(Trifluoromethyl)cyclopropane-1-carboxylicacid |

78376-99-5 | 97% | 250mg |

¥12916.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241523-1g |

(1R,2R)-2-(Trifluoromethyl)cyclopropane-1-carboxylicacid |

78376-99-5 | 97% | 1g |

¥24036.00 | 2024-07-28 | |

| A2B Chem LLC | AH51432-250mg |

Trans-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |

78376-99-5 | 95% | 250mg |

$255.00 | 2024-04-19 |

trans-2-(Trifluoromethyl)cyclopropanecarboxylic Acid 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

78376-99-5 (trans-2-(Trifluoromethyl)cyclopropanecarboxylic Acid) 関連製品

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:78376-99-5)trans-2-(Trifluoromethyl)cyclopropanecarboxylic Acid

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):207.0/530.0/1598.0